(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone
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Overview
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is a fascinating compound within organic chemistry. Known for its distinctive structure, it holds a significant place in both scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One common method involves the reaction of hexahydropyrrolo[3,4-b]pyrrole with p-tolylmethanone under specific conditions. Careful control of temperature, pressure, and pH is crucial to ensure the desired cis configuration. The typical reaction conditions include using a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production might involve continuous flow reactors to ensure consistency and efficiency. The raw materials undergo precise dosing, mixing, and heating stages to yield the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is known to undergo several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Oxidation reactions often involve reagents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically employ nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield oxidized forms with additional functional groups, while reduction often produces a more hydrogenated version of the compound.
Scientific Research Applications
Chemistry: In chemistry, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is used as a building block for synthesizing complex organic molecules.
Biology: Biologically, it has been studied for its potential as a drug precursor due to its ability to bind to specific biomolecules.
Industry: Industrially, this compound finds applications in the production of specialty chemicals and materials due to its robust chemical properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, primarily involving binding to particular proteins or enzymes. This binding alters the function of these biomolecules, modulating various biochemical pathways.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is unique due to its specific cis configuration and the presence of both hexahydropyrrolo and p-tolyl groups. This combination of structural features is rare and gives it distinct chemical properties.
Similar Compounds: Similar compounds might include other heterocyclic compounds with similar ring structures or methanone derivatives with different substituents. Examples include pyrrolo[3,4-b]pyrroles or other substituted methanones.
Hope this gives you a deep dive into the world of this compound! Fascinating stuff, right?
Biological Activity
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a hexahydropyrrolo moiety and a p-tolyl group. Its chemical formula is C_{13}H_{15}N_2O, with a molecular weight of approximately 217.27 g/mol. The stereochemistry of the compound plays a crucial role in its biological activity.
1. Analgesic Effects
Recent studies have highlighted the analgesic properties of related compounds, particularly those that interact with the nociceptin/orphanin FQ (N/OFQ) peptide system. One study demonstrated that derivatives of hexahydropyrrolo compounds exhibit dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models, suggesting potential applications in pain management .
2. Anticancer Activity
Research into similar bicyclic compounds has indicated promising anticancer activity. For instance, some derivatives have shown selective inhibition against specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of these compounds may facilitate their interaction with cellular targets involved in cancer progression.
3. Neuroprotective Effects
The neuroprotective potential of hexahydropyrrolo derivatives has been explored in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with opioid receptors and nociceptin receptors has been suggested as a primary mechanism for its analgesic effects.
- Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their neuroprotective effects.
Case Studies
A selection of studies provides insight into the efficacy and safety profiles of related compounds:
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-7-6-12-8-15-9-13(12)16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIWUIHECAATG-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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